3-(3-Phenoxyphenyl)propionsäure

Übersicht

Beschreibung

3-(3-Phenoxyphenyl)propionic acid is a chemical compound used in scientific research. It is an intermediate in the preparation of various synthetic organic products .

Synthesis Analysis

The synthesis of 3-(3-Phenoxyphenyl)propionic acid derivatives has been studied . For instance, 2-cyanoprop-2-yl 3-phenoxybenzoate was synthesized via the reaction of 3-phenoxybenzoylchloride and benzoylchloride with acetone cyanohydrin in anhydrous Et2O in the presence of Et3N as an HCl acceptor .Molecular Structure Analysis

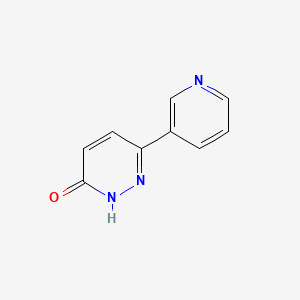

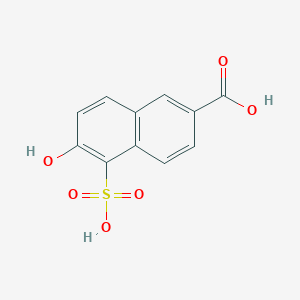

The molecular formula of 3-(3-Phenoxyphenyl)propionic acid is C9H10O3 . The structure of this compound is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

3-(3-Phenoxyphenyl)propionic acid undergoes various chemical reactions. For example, aromatic nitriles reacted with alcohols and HCl under Pinner conditions to form imidate hydrochlorides .Physical And Chemical Properties Analysis

3-(3-Phenoxyphenyl)propionic acid is a viscous oil with a boiling point of 168-171°C at 0.11 pressure. It has a pKa value of 7.3 .Wissenschaftliche Forschungsanwendungen

Metabolit in Tierstudien

3-(3-Phenoxyphenyl)propionsäure: wurde als ein Harnmetabolit von Procyanidinen bei Schweinen identifiziert. Diese Entdeckung ist bedeutsam für Studien zur Tierstoffwechsel, insbesondere für das Verständnis der Stoffwechselwege von polyphenolischen Verbindungen in Nutztieren .

Zwischenprodukt für synthetische organische Produkte

Diese Verbindung dient als Zwischenprodukt bei der Synthese einer Vielzahl von organischen Produkten. Ihre Rolle ist entscheidend für die Entwicklung neuer synthetischer Verfahren und Materialien, was zur Entwicklung neuartiger Verbindungen mit potenziellen Anwendungen in der Pharmakologie und Materialwissenschaft führen kann .

Herstellung von Methylestern

Forscher verwenden This compound bei der Herstellung ihrer Methylesterderivate. Diese Ester werden oft auf ihre potenziellen biologischen Aktivitäten untersucht und könnten bei der Entwicklung neuer Medikamente oder Agrochemikalien eingesetzt werden .

Pharmakologische Forschung

Derivate von This compound wurden synthetisiert und auf ihre pharmakologischen Aktivitäten untersucht. Einige dieser Derivate zeigen eine Agonistenaktivität des Peroxisomen-Proliferator-aktivierten Rezeptors γ (PPARγ), die für die Behandlung von Stoffwechselstörungen wie Diabetes relevant ist. Sie zeigen auch Potenzial bei der Aktivierung von Glukokinase und der Hemmung der Proteinglykierung, wichtige Ziele in der Diabetesforschung .

Synthese von Phthalocyaninen

Im Bereich der Materialwissenschaften wird This compound bei der Synthese und Charakterisierung von Phthalocyaninen verwendet. Diese Verbindungen sind aufgrund ihrer elektronischen Eigenschaften von Interesse und werden in Anwendungen wie Photovoltaik, Sensoren und nichtlinearer Optik eingesetzt .

Antiglykations-Eigenschaften

Die Antiglykations-Eigenschaften von This compound-Derivaten werden auf ihr Potenzial untersucht, die Bildung von fortgeschrittenen Glykationsendprodukten (AGEs) zu verhindern. AGEs sind mit Alterung und verschiedenen chronischen Krankheiten assoziiert, was diese Forschung für therapeutische Interventionen bedeutsam macht .

Aktivierung von Stoffwechselwegen

Verbindungen, die von This compound abgeleitet sind, werden auf ihre Fähigkeit untersucht, Stoffwechselwege wie die AMP-aktivierte Kinase (AMPK) zu aktivieren. Die AMPK-Aktivierung ist ein wichtiges Ziel für Stoffwechselerkrankungen und hat Auswirkungen auf Behandlungsstrategien für Fettleibigkeit und Typ-2-Diabetes .

Entwicklung von nicht-steroidalen Antirheumatika

Aufgrund ihrer strukturellen Merkmale werden This compound und ihre Derivate auf ihren potenziellen Einsatz bei der Entwicklung von nichtsteroidalen Antirheumatika (NSAIDs) untersucht. Diese Medikamente sind essenziell für die Behandlung von Schmerzen und Entzündungen ohne die mit Steroiden verbundenen Nebenwirkungen .

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

3-(3-Phenoxyphenyl)propionic acid, also known as Fenoprofen, is a non-steroidal anti-inflammatory drug (NSAID) that primarily targets prostaglandin synthesis . Prostaglandins play a crucial role in inflammation, pain, and fever in the body. By inhibiting prostaglandin synthesis, Fenoprofen can alleviate these symptoms .

Mode of Action

Fenoprofen acts by inhibiting the enzyme needed for prostaglandin biosynthesis . This inhibition results in decreased production of prostaglandins, which in turn reduces inflammation, pain, and fever .

Biochemical Pathways

The primary biochemical pathway affected by Fenoprofen is the prostaglandin synthesis pathway . By inhibiting this pathway, Fenoprofen can reduce the signs and symptoms of conditions like rheumatoid arthritis and osteoarthritis . Additionally, it has been suggested that 3-phenylpropionic acid may facilitate the intestinal epithelial barrier by activating the aryl hydrocarbon receptor (AhR) signaling pathway .

Pharmacokinetics

It is known that the compound exhibitsperoxisome proliferator-activated receptor γ agonist activity and is capable of activating glucokinase and inhibiting protein glycation . These properties could potentially impact the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.

Result of Action

The primary result of Fenoprofen’s action is the relief of mild to moderate pain , as well as the reduction of signs and symptoms of rheumatoid arthritis and osteoarthritis . Additionally, 3-phenylpropionic acid has been shown to promote myotube hypertrophy, or muscle growth, both in vivo and in vitro .

Action Environment

The action of 3-(3-Phenoxyphenyl)propionic acid can be influenced by various environmental factors. For instance, gut microbiota can produce 3-phenylpropionic acid from phenylalanine in the gut . This suggests that the gut environment and diet can impact the production and thus the action of this compound. Furthermore, the compound’s action on the intestinal epithelial barrier is facilitated by the activation of the aryl hydrocarbon receptor (AhR) signaling pathway, which can be influenced by various environmental factors .

Biochemische Analyse

Biochemical Properties

3-(3-Phenoxyphenyl)propionic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme cyclooxygenase (COX), where it acts as an inhibitor. This inhibition affects the synthesis of prostaglandins, which are involved in inflammation and pain signaling pathways. Additionally, 3-(3-Phenoxyphenyl)propionic acid has been shown to interact with peroxisome proliferator-activated receptors (PPARs), influencing lipid metabolism and energy homeostasis .

Cellular Effects

The effects of 3-(3-Phenoxyphenyl)propionic acid on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This compound can modulate gene expression by affecting transcription factors such as nuclear factor-kappa B (NF-κB). Furthermore, 3-(3-Phenoxyphenyl)propionic acid impacts cellular metabolism by altering the activity of enzymes involved in glycolysis and oxidative phosphorylation .

Molecular Mechanism

At the molecular level, 3-(3-Phenoxyphenyl)propionic acid exerts its effects through several mechanisms. It binds to the active site of cyclooxygenase enzymes, leading to their inhibition and subsequent reduction in prostaglandin synthesis. This binding interaction is facilitated by hydrogen bonding and hydrophobic interactions. Additionally, 3-(3-Phenoxyphenyl)propionic acid can activate PPARs, which in turn regulate the expression of genes involved in lipid metabolism. This activation is mediated through ligand-binding domains on the PPARs .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(3-Phenoxyphenyl)propionic acid have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time. Long-term studies have shown that prolonged exposure to 3-(3-Phenoxyphenyl)propionic acid can lead to sustained inhibition of cyclooxygenase activity and persistent changes in gene expression related to lipid metabolism. These effects have been observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of 3-(3-Phenoxyphenyl)propionic acid vary with different dosages in animal models. At low doses, the compound exhibits anti-inflammatory and analgesic properties without significant adverse effects. At higher doses, toxic effects such as gastrointestinal irritation and hepatotoxicity have been reported. Threshold effects have been observed, where the beneficial effects plateau at a certain dosage, beyond which adverse effects become more pronounced .

Metabolic Pathways

3-(3-Phenoxyphenyl)propionic acid is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation, to enhance their excretion. The compound also affects metabolic flux by modulating the activity of key enzymes in lipid and carbohydrate metabolism .

Transport and Distribution

Within cells and tissues, 3-(3-Phenoxyphenyl)propionic acid is transported and distributed through various mechanisms. It can interact with transporters such as organic anion-transporting polypeptides (OATPs) and multidrug resistance-associated proteins (MRPs), facilitating its uptake and efflux. The compound tends to accumulate in tissues with high lipid content, such as adipose tissue and the liver, due to its lipophilic nature .

Subcellular Localization

The subcellular localization of 3-(3-Phenoxyphenyl)propionic acid is influenced by its chemical properties and interactions with cellular components. It is predominantly localized in the cytoplasm and can be found in association with lipid droplets. The compound may also localize to the endoplasmic reticulum, where it can interact with enzymes involved in lipid metabolism. Post-translational modifications, such as phosphorylation, can further influence its localization and activity within the cell .

Eigenschaften

IUPAC Name |

3-(3-phenoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c16-15(17)10-9-12-5-4-8-14(11-12)18-13-6-2-1-3-7-13/h1-8,11H,9-10H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSCICYOINVFAOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Chloro-2-cyclohexyl-1H-benzo[d]imidazole](/img/structure/B1313093.png)

![Benzoic acid, 4-[(5-bromopentyl)oxy]-, ethyl ester](/img/structure/B1313103.png)

![Benzene, [(3-butenyloxy)methyl]-](/img/structure/B1313105.png)